molecular formula C20H14ClF3N4O5S B396311 4-CHLORO-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE CAS No. 606924-48-5

4-CHLORO-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE

Cat. No.: B396311
CAS No.: 606924-48-5
M. Wt: 514.9g/mol
InChI Key: CYBSFFGDRKWIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, a trifluoromethyl group, and a benzenesulfonamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the trifluoromethyl group is often carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions. The final step involves the sulfonation of the aromatic ring to introduce the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-CHLORO-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-CHLORO-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE include other pyrrolo[2,3-d]pyrimidine derivatives, as well as compounds containing trifluoromethyl and benzenesulfonamide groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse chemical and biological activities. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s properties, making it a valuable target for further research and development.

Properties

CAS No.

606924-48-5

Molecular Formula

C20H14ClF3N4O5S

Molecular Weight

514.9g/mol

IUPAC Name

4-chloro-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide

InChI

InChI=1S/C20H14ClF3N4O5S/c1-10-2-6-12(7-3-10)28-15-14(16(29)26-18(28)31)19(17(30)25-15,20(22,23)24)27-34(32,33)13-8-4-11(21)5-9-13/h2-9,27H,1H3,(H,25,30)(H,26,29,31)

InChI Key

CYBSFFGDRKWIDR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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